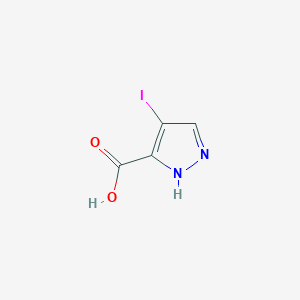
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is a complex organic compound with the molecular formula C15H12N4O3 and a molecular weight of 296.28 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE typically involves the reaction of 5-methylindole-2,3-dione with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Fluoro-3-phenylindole: An indole derivative with antiviral properties.
Indole-2-carboxylate derivatives: Known for their diverse biological activities.
Uniqueness
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and an indole core makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
21303-42-4 |
|---|---|
Molekularformel |
C15H12N4O3 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
InChI-Schlüssel |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Isomerische SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
| 21303-42-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)








![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

